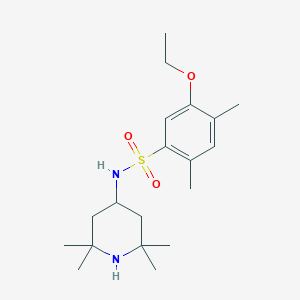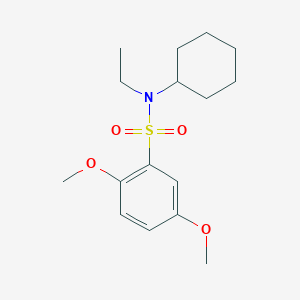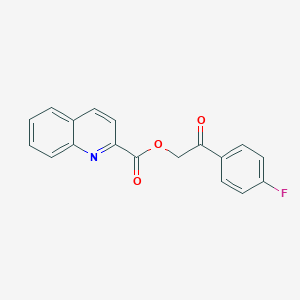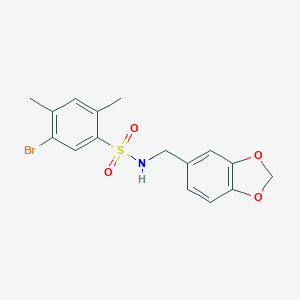![molecular formula C15H23NO2S B279095 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine, also known as Siponimod, is a chemical compound that has been extensively researched in the scientific community due to its potential therapeutic effects. Siponimod belongs to a class of compounds known as selective sphingosine-1-phosphate receptor modulators (S1PR modulators) and has shown promising results in the treatment of various diseases.
作用機序
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine works by modulating the activity of sphingosine-1-phosphate receptors, which are involved in various physiological processes such as immune cell trafficking, vascular permeability, and neuronal function. By selectively targeting these receptors, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine can exert its therapeutic effects without causing significant side effects.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and inhibiting tumor growth. These effects are mediated by the modulation of sphingosine-1-phosphate receptors, which play a critical role in these processes.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in lab experiments is its high potency and selectivity, which allows for precise modulation of sphingosine-1-phosphate receptors. However, one of the limitations of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine is its relatively high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for research involving 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine. One area of interest is the potential use of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of novel S1PR modulators with improved pharmacological properties, such as increased selectivity and reduced side effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine and its potential interactions with other drugs.
合成法
The synthesis of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine involves multiple steps, starting from the reaction of 4-isopropylbenzenesulfonyl chloride with 3-methylpiperidine. The resulting intermediate is then subjected to further reactions, including reduction, cyclization, and purification, to obtain the final product.
科学的研究の応用
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to reduce the number of relapses and slow down the progression of disability. In Alzheimer's disease, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to improve cognitive function and reduce inflammation. In cancer, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to inhibit tumor growth and metastasis.
特性
分子式 |
C15H23NO2S |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
3-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)14-6-8-15(9-7-14)19(17,18)16-10-4-5-13(3)11-16/h6-9,12-13H,4-5,10-11H2,1-3H3 |
InChIキー |
ZAJCGGFTWIKEDQ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
正規SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)





